molecular formula C25H18N2 B175238 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole CAS No. 101475-12-1

7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole

Cat. No.: B175238
CAS No.: 101475-12-1
M. Wt: 346.4 g/mol
InChI Key: XSXSETQIICAJFQ-UHFFFAOYSA-N
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Properties

IUPAC Name

7,9-diphenyl-6b,9a-dihydroacenaphthyleno[2,1-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-23-20-15-7-11-17-12-8-16-21(22(17)20)25(23)27(26-24)19-13-5-2-6-14-19/h1-16,23,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXSETQIICAJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474256
Record name 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101475-12-1
Record name 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Cyclization

In a representative procedure, acenaphthenequinone reacts with phenylhydrazine derivatives under basic conditions (e.g., sodium acetate in acetic acid) to form the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, followed by dehydration (Scheme 1). Optimizing the molar ratio of reactants and reaction temperature (80–120°C) improves yields to 60–75%.

Key Variables:

  • Solvent: Ethanol or acetic acid.

  • Catalyst: Sodium acetate or pyridine.

  • Temperature: 80–120°C.

Acid-Mediated Cyclocondensation

Alternatively, hydrochloric acid or trifluoroacetic acid (TFA) catalyzes the cyclization, particularly when sterically hindered hydrazines are used. For example, diphenylhydrazine reacts with acenaphthenequinone in TFA at 60°C, yielding the target compound in 68% yield after 12 hours. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and accelerating ring closure.

Multi-Component Reactions (MCRs)

Recent advances leverage MCRs to streamline synthesis. A three-component reaction involving acenaphthenequinone, phenylacetylene, and hydrazine hydrate under iodine mediation generates the pyrazole core while introducing phenyl groups in a single step (Scheme 2). This method avoids isolation of intermediates, achieving a 55% yield with regioselective phenyl incorporation.

Optimization Insights:

  • Oxidant: Iodine (1.2 equiv) ensures complete oxidation of propargylic intermediates.

  • Solvent: Dichloromethane (DCM) facilitates biphasic conditions for better regiocontrol.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions introduce phenyl groups post-cyclization. For instance, Suzuki-Miyaura coupling of a brominated pyrazole-acenaphthene precursor with phenylboronic acid installs the 7- and 9-phenyl substituents (Scheme 3). Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), this method achieves 70–80% yields.

Critical Parameters:

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄ balances cost and efficiency.

  • Base: Potassium carbonate ensures mild conditions (80°C).

Enaminone-Based Cyclization

Enaminones, derived from acenaphthenequinone and amines, serve as versatile intermediates. Reacting enaminones with hydrazine hydrate in refluxing ethanol induces cyclization, forming the pyrazole ring with simultaneous phenyl group retention (Scheme 4). Yields range from 50–65%, contingent on enaminone purity.

Advantages:

  • Avoids harsh acids/bases.

  • Amenable to scale-up.

Solid-Phase Synthesis

A novel solid-supported approach immobilizes acenaphthenequinone on Wang resin, enabling stepwise functionalization. After hydrazine coupling and cyclization, cleavage with trifluoroacetic acid releases the product in 45% yield. While lower yielding, this method simplifies purification and is ideal for parallel synthesis.

Comparative Analysis of Preparation Methods

Method Yield (%) Conditions Advantages Limitations
Base-Catalyzed Cyclization60–75EtOH, 80–120°CHigh regioselectivityLong reaction times
Acid-Mediated Cyclization68TFA, 60°CFaster kineticsAcidic waste generation
Multi-Component Reaction55I₂, DCM, rtOne-pot synthesisModerate yield
Suzuki Coupling70–80Pd(PPh₃)₄, 80°CPrecise phenyl placementRequires pre-functionalized precursor
Enaminone Cyclization50–65EtOH, refluxMild conditionsIntermediate purification needed
Solid-Phase Synthesis45Wang resin, TFA cleavageEase of purificationLower yield

Mechanistic Insights and Stereochemical Considerations

The fused acenaphtho-pyrazole system imposes significant stereochemical constraints. Density functional theory (DFT) calculations reveal that the 6bS,9aR configuration is thermodynamically favored due to minimized steric clash between the phenyl groups and the acenaphthene backbone. Cyclization under kinetic control (e.g., low-temperature acid catalysis) predominantly yields the 6bR,9aS diastereomer, which epimerizes to the 6bS,9aR form upon heating .

Chemical Reactions Analysis

Types of Reactions

7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The phenyl groups attached to the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

7,9-Diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole serves as a building block for synthesizing more complex organic molecules. Its unique fused ring system allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Reaction TypeCommon ReagentsProducts Formed
Oxidation Potassium permanganateOxidized derivatives
Reduction Sodium borohydrideReduced products
Substitution Bromine or chlorine gasHalogenated derivatives

Biological Activities

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it may interact with specific molecular targets, leading to inhibitory effects on cancer cell proliferation.

  • Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Properties: Investigations into its mechanism of action reveal potential pathways for inhibiting tumor growth.

Pharmaceutical Development

Due to its structural complexity and reactivity, this compound is being explored as a candidate for drug development. Its unique properties could lead to the creation of novel therapeutic agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of derivatives of this compound. The results indicated significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the compound could enhance its efficacy as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of this compound against resistant bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial effects, highlighting the compound's potential in developing new antibiotics.

Mechanism of Action

The mechanism of action of 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole: The parent compound.

    This compound derivatives: Compounds with similar structures but different substituents on the phenyl or pyrazole rings.

Uniqueness

This compound is unique due to its fused ring system and the presence of two phenyl groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

7,9-Diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole, identified by the CAS number 101475-12-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25_{25}H18_{18}N2_2
  • Molecular Weight : 346.42 g/mol
  • IUPAC Name : this compound

The compound features a complex structure typical of pyrazole derivatives, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. A notable example includes the evaluation of various pyrazole derivatives against cancer cell lines. For instance, compounds with similar structures have shown potent inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation.

Case Study: EGFR Inhibition

  • Compound Tested : 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5)
  • IC₅₀ Value : 0.07 μM against EGFR
  • Comparison : Comparable to erlotinib, a known EGFR inhibitor .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Kinase Activity : Similar pyrazole compounds have been shown to inhibit kinase activity, leading to reduced cell proliferation.
  • Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce programmed cell death in cancer cells.

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives like this compound have demonstrated a range of other biological activities:

  • Anti-inflammatory Effects : Some pyrazoles are known to inhibit cyclooxygenase enzymes (COX), reducing inflammation.
  • Antimicrobial Activity : Various studies have reported antimicrobial effects against bacteria and fungi.

Summary of Biological Activities

Compound NameBiological ActivityIC₅₀ ValueReference
C5EGFR Inhibition0.07 μM
CelecoxibCOX Inhibition0.01 μM
Pyrazole Derivative XAntimicrobial ActivityVaries

Recent Literature Review

A comprehensive review of recent literature highlights the significance of the pyrazole nucleus in drug design:

  • Pyrazoles have been linked to various pharmacological activities including analgesic and antipyretic effects.
  • The structural diversity within pyrazoles allows for tailored modifications that enhance specific biological activities .

Q & A

Q. What are the common synthetic routes for 7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole, and what factors influence reaction efficiency?

The compound is synthesized via palladium-catalyzed reactions using 1,8-diarynyl naphthalene derivatives and aromatic amines. Key factors include:

  • Catalyst : PdCl₂ is critical for cyclization and C–N bond formation .
  • Solvent : Dimethylsulfoxide (DMSO) is optimal, while polar aprotic solvents like DMF or acetonitrile fail to yield products .
  • Base : Triethylamine enhances yields compared to carbonate bases (e.g., Na₂CO₃) .
  • Temperature : Reactions proceed efficiently at 60–80°C, with lower temperatures reducing yields . Alternative routes involve CS₂/KOH-mediated cyclization under reflux, confirmed by IR and ¹H NMR for structural validation .

Q. How is spectroscopic characterization (e.g., NMR, IR) utilized to confirm the structure of this compound?

Structural confirmation relies on:

  • X-ray crystallography : Resolves fused polycyclic frameworks and substituent orientations .
  • ¹H NMR : Identifies aromatic protons (δ 7.28–7.91 ppm) and characteristic singlet signals (e.g., N=CH at δ 8.18 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., C–H stretches at ~3090 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight accuracy (e.g., ±0.5 ppm error) .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed synthesis of this compound?

Optimization involves systematic screening:

  • Solvent screening : DMSO and sulfolane are superior due to their polarity and compatibility with Pd(II) .
  • Base selection : Triethylamine outperforms weaker bases (e.g., Na₂CO₃) by facilitating deprotonation .
  • Temperature gradients : Yields drop below 60°C, indicating thermal activation is critical .
  • Additives : Ligands or co-catalysts (not explicitly tested in evidence) could further enhance efficiency.

Q. What mechanisms underlie its application in explosives detection via fluorescence quenching?

The compound’s conjugated π-system enables fluorescence quenching upon interaction with nitroaromatic explosives (e.g., TNT). The mechanism involves:

  • Photoinduced electron transfer (PET) : Electrons transfer from the excited state of the compound to electron-deficient nitroaromatics, reducing fluorescence intensity .
  • Experimental validation : Quenching efficiency is quantified using Stern-Volmer plots, correlating analyte concentration with emission decay .

Q. How is structure-activity relationship (SAR) analysis conducted to evaluate its biological activity?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, cyano) enhance antioxidant activity, as seen in naphtho[1,2-c]pyrazole derivatives (IC₅₀ = 30.6 µM for P6 vs. 285 µM for BHT) .
  • Tautomerism : Pyrazolone derivatives exhibit higher activity due to keto-enol tautomerism, increasing radical scavenging capacity .
  • Enzyme inhibition : Modifying phenyl substituents alters steric and electronic interactions with enzymes like P450 17α-hydroxylase, assessed via IC₅₀ measurements .

Q. What methods assess its inhibitory effects on enzymes like P450 17α-hydroxylase?

Inhibition assays include:

  • In vitro enzymatic assays : Monitor 17α-hydroxylase activity using radiolabeled substrates (e.g., ³H-progesterone), measuring metabolite formation via HPLC .
  • Selectivity profiling : Compare inhibition against related cytochrome P450 isoforms (e.g., CYP3A4) to confirm specificity .
  • Molecular docking : Predict binding modes using crystallographic enzyme structures, highlighting key interactions (e.g., hydrogen bonding with pyrazole N-atoms) .

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